2,2',2''-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane)
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Overview
Description
2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) is a complex organic compound characterized by its unique structure, which includes three oxirane (epoxide) groups attached to a central ethane-1,1,1-triyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) typically involves the reaction of a trisphenol derivative with epichlorohydrin under basic conditions. The process can be summarized as follows:
Starting Materials: Trisphenol derivative and epichlorohydrin.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane rings.
Procedure: The trisphenol derivative is dissolved in a suitable solvent, and epichlorohydrin is added dropwise. The mixture is stirred at an elevated temperature to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxirane groups can undergo oxidation to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane rings under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) has a wide range of applications in scientific research:
Polymer Science: Used as a cross-linking agent in the synthesis of advanced polymers and resins.
Materials Chemistry: Employed in the development of high-performance materials with enhanced mechanical and thermal properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and durability.
Mechanism of Action
The mechanism of action of 2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) primarily involves the reactivity of its oxirane groups. These groups can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with other molecules. This reactivity is exploited in cross-linking processes, where the compound forms three-dimensional networks, enhancing the mechanical properties of materials.
Comparison with Similar Compounds
Similar Compounds
2,2’,2’'-(Ethane-1,1,1-triyl)tripyridine: Similar triyl core but with pyridine groups instead of oxirane.
2,2’,2’'-(Ethane-1,1,1-triyl)tris(phenol): Contains phenol groups instead of oxirane.
2,2’,2’'-(Ethane-1,1,1-triyl)tris(benzene-4,1-diyl): Similar structure but with benzene rings.
Uniqueness
The uniqueness of 2,2’,2’'-{Ethane-1,1,1-triyltris[(2,1-phenylene)oxymethylene]}tris(oxirane) lies in its three oxirane groups, which provide high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring strong and durable materials, such as advanced polymers and coatings.
Properties
CAS No. |
639007-14-0 |
---|---|
Molecular Formula |
C29H30O6 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-[[2-[1,1-bis[2-(oxiran-2-ylmethoxy)phenyl]ethyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C29H30O6/c1-29(23-8-2-5-11-26(23)33-17-20-14-30-20,24-9-3-6-12-27(24)34-18-21-15-31-21)25-10-4-7-13-28(25)35-19-22-16-32-22/h2-13,20-22H,14-19H2,1H3 |
InChI Key |
OSESZSRPDCSMIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1OCC2CO2)(C3=CC=CC=C3OCC4CO4)C5=CC=CC=C5OCC6CO6 |
Origin of Product |
United States |
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